

application of R 1485 dihydrochloride in schizophrenia models

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Compound of Interest

Compound Name: *R 1485 dihydrochloride*

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Application Notes and Protocols for Atypical Antipsychotics in Schizophrenia Models

Note on "**R 1485 dihydrochloride**": Initial searches for "**R 1485 dihydrochloride**" did not yield sufficient public data to create a detailed application note in the context of schizophrenia models. However, a compound with this name is listed as a selective and high-affinity 5-HT6 antagonist.[1] While 5-HT6 receptors are a target of interest in schizophrenia research, to fulfill the detailed requirements of this request with well-established protocols and data, this document will focus on a representative and extensively studied atypical antipsychotic, Risperidone. The principles, protocols, and data presentation formats described herein can be adapted for the study of novel compounds like **R 1485 dihydrochloride**.

Introduction to Risperidone in Schizophrenia Research

Risperidone is a second-generation (atypical) antipsychotic medication widely used in the treatment of schizophrenia.[2][3] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][4][5] This dual-receptor action is thought to contribute to its efficacy against the positive symptoms of schizophrenia (e.g., hallucinations, delusions) by blocking D2 receptors in the mesolimbic pathway, and to potentially improve negative and cognitive symptoms via 5-HT2A receptor blockade, which can increase dopamine release in the prefrontal cortex.[2][3][6] Risperidone also exhibits affinity for other receptors, including alpha-1 and alpha-2 adrenergic and histamine H1 receptors, which may contribute to its overall therapeutic and side-effect profile.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for Risperidone, providing a basis for its characterization in preclinical schizophrenia models.

Table 1: Receptor Binding Affinity of Risperidone

Receptor Subtype	Ki (nM)	Reference
Serotonin 5-HT2A	0.16 - 0.4	[7] [9]
Dopamine D2	3.13	[7]
Alpha-1 Adrenergic	0.8	[7]
Histamine H1	2.23	[7]
Alpha-2 Adrenergic	7.54	[7]
Dopamine D4	5-9	[9]

Note: Ki is the inhibition constant, representing the concentration of a drug that binds to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.

Table 2: In Vivo Dopamine D2 Receptor Occupancy in Schizophrenia Patients

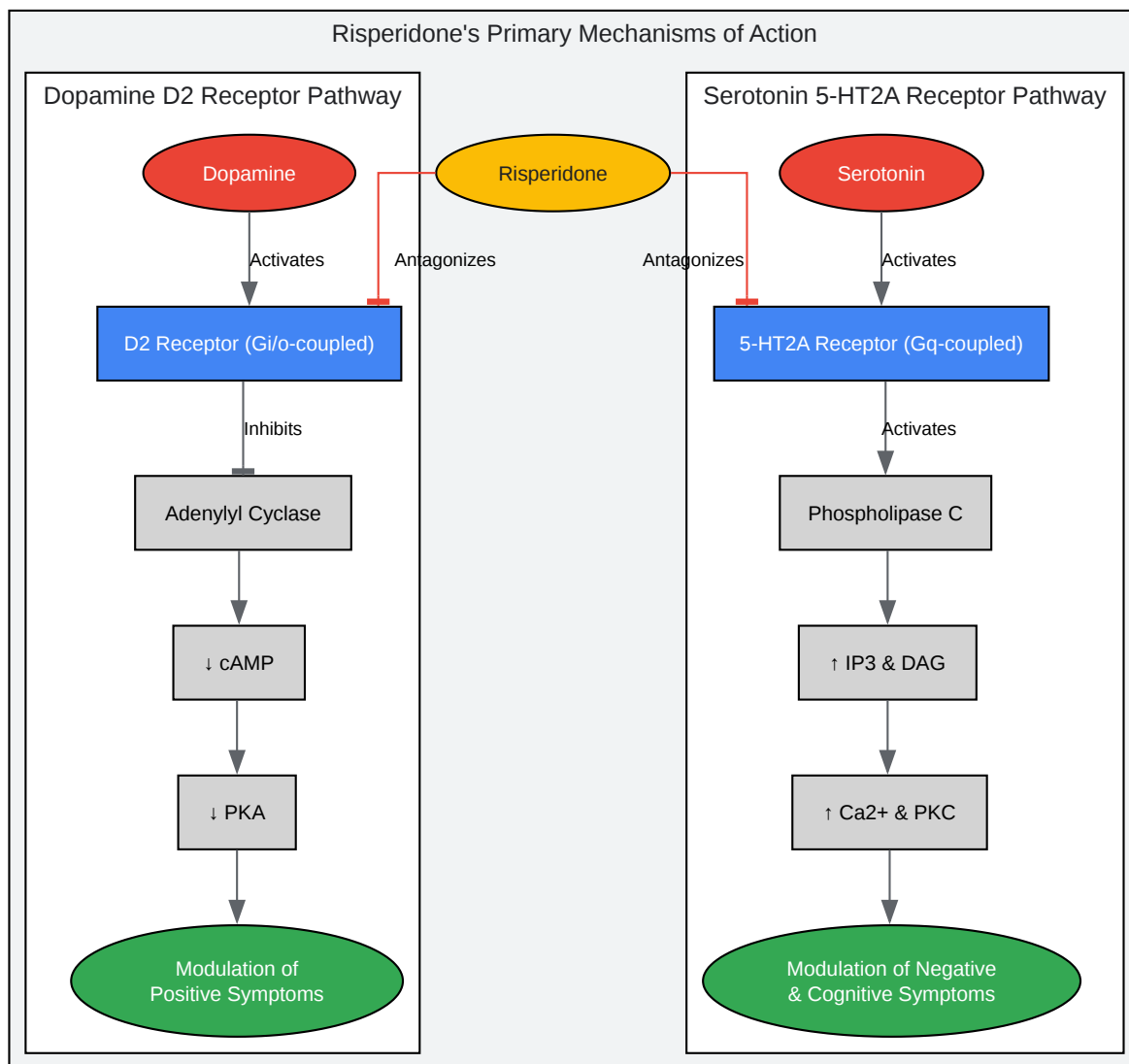
Daily Dose of Risperidone	Mean Striatal D2 Receptor Occupancy (%)	Reference
6 mg/day	75-80%	[3]
Variable	59.1 ± 16.6% (range 32-91%)	[10]

Note: Optimal therapeutic effects are often associated with D2 receptor occupancy in the range of 60-80%.[\[4\]](#)

Signaling Pathways

Risperidone's mechanism of action involves the modulation of key intracellular signaling pathways through its antagonist effects on D2 and 5-HT2A receptors.

- **Dopamine D2 Receptor Signaling:** D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.[11][12] Antagonism by Risperidone blocks the dopamine-induced inhibition of adenylyl cyclase, thereby preventing the decrease in cyclic AMP (cAMP) and Protein Kinase A (PKA) activity.[11][13] This modulation of the cAMP/PKA pathway is central to the therapeutic effects on positive symptoms.[12]
- **Serotonin 5-HT2A Receptor Signaling:** 5-HT2A receptors are Gq/11-coupled GPCRs.[14][15] When activated, they stimulate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[14][16] This cascade results in the release of intracellular calcium and the activation of Protein Kinase C (PKC).[14] By blocking this pathway, Risperidone can modulate neuronal excitability and neurotransmitter release, which is thought to contribute to its effects on negative and cognitive symptoms.[6]



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Risperidone's dual antagonism of D2 and 5-HT2A receptor signaling pathways.

Experimental Protocols

In Vivo Models of Schizophrenia

1. Amphetamine-Induced Hyperlocomotion

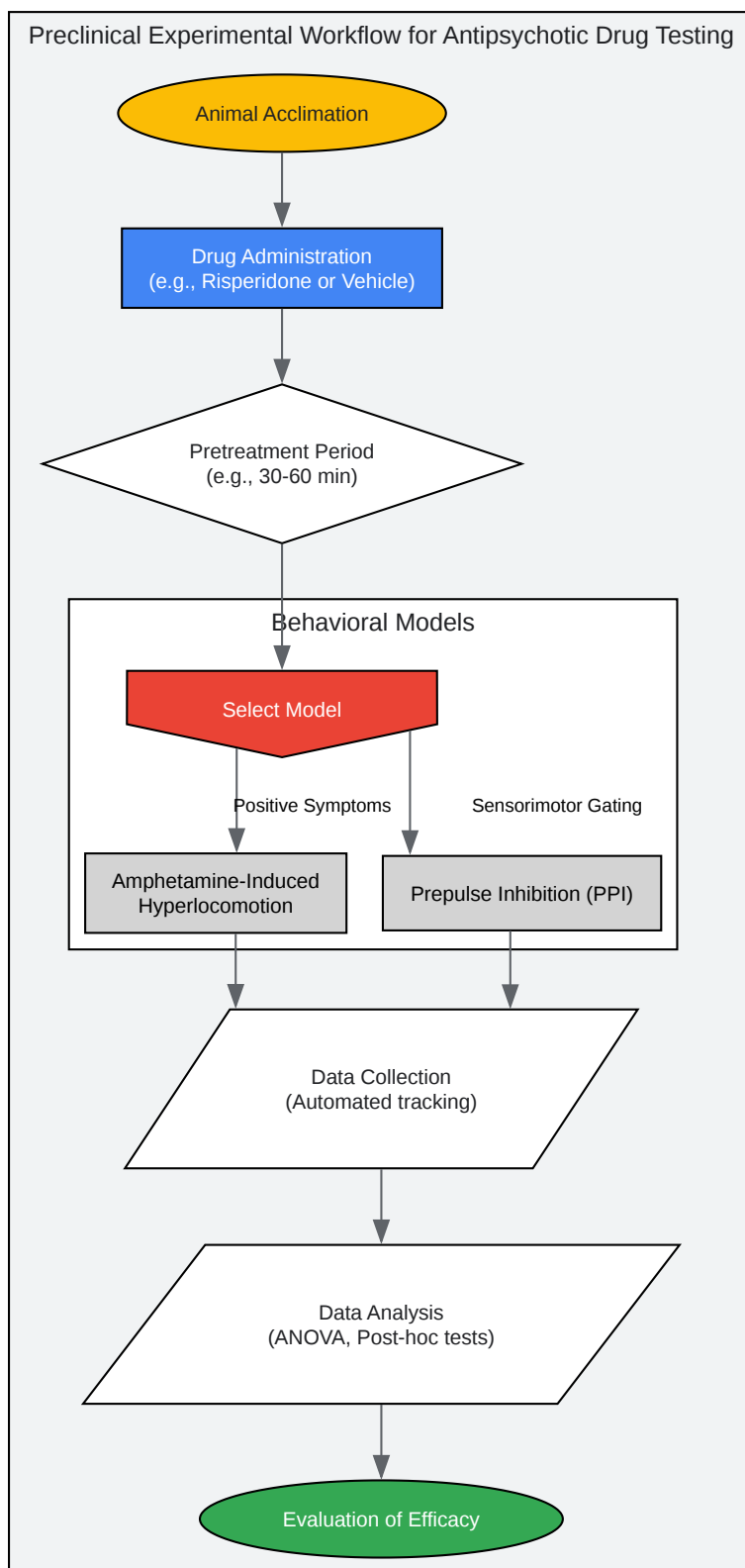
This model is used to assess the potential of a compound to treat the positive symptoms of schizophrenia.[17] Amphetamine increases dopamine release, leading to hyperlocomotion, which can be attenuated by D2 receptor antagonists.[17][18]

- Animals: Male Sprague-Dawley rats (250-300g).
- Housing: Group-housed with a 12-hour light/dark cycle, with food and water ad libitum.
- Apparatus: Open-field arenas equipped with infrared beams to automatically track locomotor activity.[17]
- Procedure:
 - Acclimatize rats to the testing room for at least 60 minutes before the experiment.
 - Place individual rats in the open-field arenas and allow for a 30-minute habituation period to establish baseline activity.[17]
 - Administer Risperidone (or vehicle) via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.1, 0.3, 1.0 mg/kg).
 - After a 30-minute pretreatment period, administer d-amphetamine (e.g., 1.5 mg/kg, i.p.).
 - Record locomotor activity (e.g., distance traveled, rearing frequency) for the next 60-90 minutes.[17]
- Data Analysis: Analyze the locomotor data in time bins (e.g., 5-minute intervals). Compare the total distance traveled between treatment groups using ANOVA followed by post-hoc tests.

2. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.[19][20] This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).[19]

- Animals: Male Wistar rats (200-250g).
- Apparatus: Startle response chambers equipped with a loudspeaker for auditory stimuli and a sensor to detect whole-body startle.[21]
- Procedure:
 - Administer Risperidone (or vehicle) 30-60 minutes before testing.
 - Place the rat in the startle chamber and allow for a 5-minute acclimatization period with background white noise (e.g., 65-70 dB).[21][22]
 - The test session consists of a series of trials presented in a pseudorandom order:
 - Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).[22]
 - Prepulse + pulse trials: A weak prepulse stimulus (e.g., 74, 78, or 82 dB for 20 ms) presented 100 ms before the pulse.[22]
 - No-stimulus trials: Background noise only.
 - Record the startle amplitude for each trial.
- Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula:
$$\%PPI = 100 * [(startle\ amplitude\ on\ pulse-alone\ trials - startle\ amplitude\ on\ prepulse + pulse\ trials) / startle\ amplitude\ on\ pulse-alone\ trials].$$
[21] Analyze the data using ANOVA.



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A generalized workflow for preclinical testing of antipsychotic compounds.

Conclusion

Risperidone serves as a cornerstone for understanding the pharmacology of atypical antipsychotics. Its well-characterized interactions with dopamine D2 and serotonin 5-HT_{2A} receptors provide a valuable framework for the development and evaluation of new chemical entities for the treatment of schizophrenia.[2][23] The experimental protocols detailed in these notes offer robust methods for assessing the efficacy of novel compounds in preclinical models that are relevant to the core symptoms of the disorder.[17][24][25] By applying these standardized procedures and data analysis techniques, researchers can effectively characterize the therapeutic potential of the next generation of antipsychotic drugs.

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